N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a fluorescent probe for detecting metal ions such as aluminum.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions and form complexes that exhibit fluorescence, making it useful for imaging applications . Additionally, its sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Naphthaldehyde-based Schiff bases: These compounds also feature a naphthalene backbone and exhibit similar fluorescence properties.
Naphthalen-1-ylmethylene derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide is unique due to its specific combination of a hydroxyl group and a sulfonamide group on the naphthalene backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-20-12-11-19(17-7-3-4-8-18(17)20)21-25(23,24)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,21-22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBAALATNLLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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